molecular formula C19H21N3OS B4926379 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide

Cat. No. B4926379
M. Wt: 339.5 g/mol
InChI Key: KRENOCAMJWBHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide, also known as TBN-IA, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has also been found to inhibit the activity of JAK2, a tyrosine kinase that is involved in autoimmune disorders. Additionally, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer.
Biochemical and Physiological Effects:
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to exhibit a range of biochemical and physiological effects. In cancer research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In autoimmune disorder research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit T cell activation and the production of autoantibodies.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide is its ability to inhibit multiple enzymes and signaling pathways, making it a potentially effective therapeutic agent for a range of diseases. Additionally, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to exhibit low toxicity in animal studies, suggesting that it may be safe for human use. However, one limitation of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.

Future Directions

There are a number of future directions for N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide research. One area of interest is the development of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide in humans, particularly in the treatment of cancer, inflammation, and autoimmune disorders.

Synthesis Methods

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of tert-butylacetylene with 2-bromo-1,1,2-trifluoroethane to form 1-tert-butyl-4,4,4-trifluoro-1-butene. This intermediate is then reacted with 2-mercaptothiophenol to form 6-tert-butyl-3-mercapto-4,5,6,7-tetrahydro-1-benzothiophene. The final step involves the reaction of this intermediate with isonicotinoyl chloride to form N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide.

Scientific Research Applications

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to exhibit anti-proliferative and pro-apoptotic effects in cancer cell lines, including breast cancer, lung cancer, and leukemia. In inflammation research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorder research, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been found to inhibit the activation of T cells and the production of autoantibodies.

properties

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-19(2,3)13-4-5-14-15(11-20)18(24-16(14)10-13)22-17(23)12-6-8-21-9-7-12/h6-9,13H,4-5,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRENOCAMJWBHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide

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